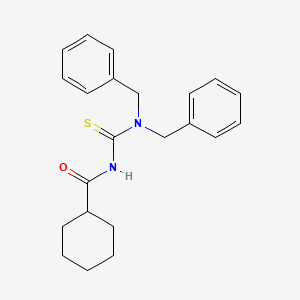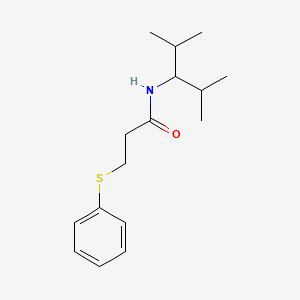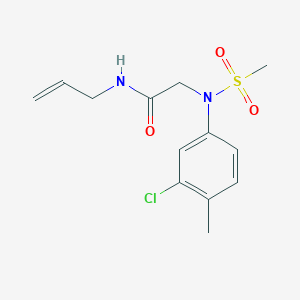
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide is a compound belonging to the class of acylthiourea derivatives. These compounds are known for their versatile biological activities and are often used as building blocks in the synthesis of various heterocyclic compounds . The compound has a molecular formula of C22H26N2OS and a molecular weight of 366.52 g/mol .
Métodos De Preparación
The synthesis of N-(dibenzylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate in acetone, followed by the addition of dibenzylamine . The reaction mixture is then stirred and refluxed, resulting in the formation of the desired compound. The white solid product is filtered, washed with water, and dried in vacuo .
Análisis De Reacciones Químicas
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(dibenzylcarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it can bind to the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting its activity and thereby exerting its antibacterial effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, stabilizing the binding and enhancing its efficacy .
Comparación Con Compuestos Similares
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide can be compared with other acylthiourea derivatives, such as:
N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide: This compound has similar biological activities but differs in its molecular structure and specific interactions.
N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers in various fields of research .
Propiedades
IUPAC Name |
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c25-21(20-14-8-3-9-15-20)23-22(26)24(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKLFGOROVLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)

![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5223770.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5223778.png)
![2-(3,4-difluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B5223788.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223791.png)
![3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea](/img/structure/B5223799.png)

![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![10-benzyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride](/img/structure/B5223820.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223821.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide](/img/structure/B5223823.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5223831.png)
